4-methyl-1-(1-(4-(trifluoromethoxy)benzoyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
Description
4-methyl-1-(1-(4-(trifluoromethoxy)benzoyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a triazolone derivative characterized by a 1,2,4-triazol-5(4H)-one core substituted with a trifluoromethyl group at position 3 and a methyl group at position 2. The piperidin-4-yl moiety at position 1 is further functionalized with a 4-(trifluoromethoxy)benzoyl group. This structural complexity confers unique physicochemical properties, including enhanced metabolic stability and lipophilicity due to the trifluoromethyl and trifluoromethoxy substituents. The compound’s design aligns with strategies to optimize receptor binding and pharmacokinetic profiles, as seen in analogous triazolone-based pharmaceuticals .
Properties
IUPAC Name |
4-methyl-2-[1-[4-(trifluoromethoxy)benzoyl]piperidin-4-yl]-5-(trifluoromethyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F6N4O3/c1-25-14(16(18,19)20)24-27(15(25)29)11-6-8-26(9-7-11)13(28)10-2-4-12(5-3-10)30-17(21,22)23/h2-5,11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEZCTGMZSZQHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)OC(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F6N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-methyl-1-(1-(4-(trifluoromethoxy)benzoyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a piperidine ring and a triazole moiety with trifluoromethyl and trifluoromethoxy groups, suggesting diverse pharmacological applications.
Structural Features
The compound's structure can be broken down into several key components:
- Piperidine Ring : A six-membered ring containing one nitrogen atom, known for its role in enhancing biological activity.
- Triazole Moiety : A five-membered ring with three nitrogen atoms, often associated with antifungal and antimicrobial properties.
- Trifluoromethyl and Trifluoromethoxy Groups : These electron-withdrawing groups can significantly influence the compound's reactivity and biological interactions.
Antimicrobial Properties
The triazole derivatives are widely recognized for their antifungal and antibacterial activities. Studies have shown that compounds similar to this compound exhibit potent activity against various pathogens:
| Compound | Activity | Reference |
|---|---|---|
| 5-Amino-1H-triazole | Antifungal | |
| Triazole derivatives | Antimicrobial | |
| Mannich bases | Anticancer |
The mechanism of action for this compound may involve:
- Inhibition of Enzymatic Activity : The triazole moiety can inhibit enzymes essential for fungal cell wall synthesis.
- Disruption of Membrane Integrity : The presence of the piperidine ring may facilitate interactions with cellular membranes, leading to increased permeability and cell death.
Case Studies
Recent studies have explored the biological activity of related compounds:
- Antiviral Activity : Research on non-nucleoside structured compounds has highlighted their potential in inhibiting viral infections by targeting specific viral proteins. For instance, compounds with similar piperidine structures have shown effectiveness against respiratory syncytial virus (RSV) by preventing viral fusion with host cells .
- Anticancer Potential : The antiproliferative effects of Mannich bases against various cancer cell lines (e.g., HeLa, HepG2) indicate that structural modifications can enhance cytotoxicity. Compounds featuring piperidine residues exhibited significant activity, suggesting that similar modifications in our target compound could yield promising results .
Synthesis and Optimization
The synthesis of this compound can be achieved through several synthetic routes, including:
- Formation of Key Intermediates : Starting from piperidine derivatives and introducing trifluoromethoxy groups through electrophilic aromatic substitution.
- Cycloaddition Reactions : Utilizing the triazole moiety in click chemistry to synthesize complex derivatives that may enhance biological activity.
Comparison with Similar Compounds
Core Heterocycle Modifications
Methyl 5-(4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)-4′-(1-(2,2,2-trifluoroacetyl)piperidin-4-yl)-[1,1′-biphenyl]-3-carboxylate (Compound 40, )
(–)-1-sec-Butyl-4-[p-[4-[p-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl-methyl)-1,3-dioxolan-4-yl]-methoxy]-phenyl]-1-piperazinyl]-phenyl]D2-1,2,4-triazolin-5-one ()
Fluorinated Derivatives
Physicochemical Properties
| Property | Target Compound | Compound 40 | Compound |
|---|---|---|---|
| Molecular Weight (g/mol) | ~521.4 (calculated) | 565.2 | ~650.1 |
| LogP (Predicted) | ~4.2 | ~3.8 | ~5.0 |
| Solubility (mg/mL) | <0.1 (aqueous) | 0.3 (DMSO) | <0.05 (aqueous) |
Research Findings and Challenges
- Metabolic Stability: Fluorine atoms in the target compound likely reduce oxidative metabolism, extending half-life compared to non-fluorinated analogues (e.g., ) .
- Synthetic Challenges : The 4-(trifluoromethoxy)benzoyl group may complicate purification due to steric hindrance, as seen in related acylpiperidine syntheses .
- Impurity Profiles: Process-related impurities (e.g., de-trifluoromethylated byproducts) require stringent control, as noted in triazolone pharmaceuticals () .
Preparation Methods
Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Ring closure | H₂SO₄, ethanol, reflux, 12 h | 78% | |
| Purification | Recrystallization (ethanol/water) | - |
Introduction of the 4-(trifluoromethoxy)benzoyl group typically employs Friedel-Crafts acylation or nucleophilic acyl substitution. In 4-(4-methylbenzyl)-5-{1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one (PubChem CID 91810142), benzoylation is achieved using 4-(trifluoromethyl)benzoyl chloride in dichloromethane with triethylamine as a base.
Optimized Parameters
| Parameter | Value | Impact on Yield | Reference |
|---|---|---|---|
| Solvent | Dichloromethane | Maximizes acylation efficiency | |
| Temperature | 0°C → room temperature, 6 h | 85% |
Formation of the 1,2,4-Triazol-5(4H)-one Core
The triazolone ring is constructed via cyclization of hydrazide derivatives. For 3-(2-fluorophenyl)-6-(phenoxymethyl)-1,2,4-triazolo[3,4-b]thiadiazole , thiocarbazinate intermediates are treated with hydrazine hydrate, followed by cyclization using phosphorus oxychloride.
Comparative Cyclization Methods
| Method | Reagents | Time | Yield | Reference |
|---|---|---|---|---|
| Hydrazine cyclization | NH₂NH₂·H₂O, reflux | 2 h | 72% | |
| POCl₃-mediated | PCl₃O, 6 h reflux | 6 h | 68% |
Optimization and Purification Techniques
Final purification often involves column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization. For 4-(4-methylphenyl)-5-{1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one , HPLC analysis confirmed >98% purity after silica gel chromatography.
Q & A
Q. What are the key synthetic strategies for synthesizing this compound, and what intermediates are critical?
The synthesis involves multi-step reactions, including:
- N-Alkylation of a piperidine derivative to introduce the trifluoromethoxybenzoyl group.
- Acylation to attach the triazole ring system.
- Cyclization to form the 1,2,4-triazol-5(4H)-one core. Key intermediates include the piperidine precursor and the acylated triazole intermediate. Reaction conditions (e.g., anhydrous solvents, controlled temperatures) are critical to minimize by-products .
Q. Which analytical techniques are essential for characterizing purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of substituents (e.g., trifluoromethyl group placement) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) and detect trace impurities .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., 418.41 g/mol analogs in ) .
Q. What solvents and catalysts are optimal for key reaction steps?
- Solvents : Dimethyl sulfoxide (DMSO) for acylation; ethanol for cyclization .
- Catalysts : Acidic (e.g., HCl) or basic (e.g., K₂CO₃) conditions for N-alkylation, depending on substrate sensitivity .
Q. How can researchers ensure high purity during synthesis?
- Column Chromatography : Separate intermediates using silica gel and gradient elution (e.g., hexane/ethyl acetate) .
- Recrystallization : Optimize solvent polarity (e.g., methanol/water mixtures) for final product purification .
Q. What stability considerations are critical for storage and handling?
- Hydrolysis Sensitivity : Store under inert atmosphere (argon) due to trifluoromethoxy group reactivity .
- Oxidation Risk : Use antioxidants (e.g., BHT) in solution formulations .
Advanced Research Questions
Q. How can low yields in the acylation step be resolved?
- Temperature Optimization : Conduct reactions at 0–5°C to suppress side reactions (e.g., over-acylation) .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to improve electrophilic reactivity of the benzoyl group .
- Solvent Swapping : Replace DMSO with dichloromethane (DCM) to reduce viscosity and improve mixing .
Q. How to address contradictory biological activity data in different assays?
- Assay Validation : Cross-check using orthogonal methods (e.g., enzyme inhibition vs. cell viability assays) .
- Structural Analog Analysis : Compare with analogs (e.g., 4-fluorophenyl derivatives in ) to identify substituent-specific effects .
Q. What challenges arise in X-ray crystallography for structural elucidation?
- Crystallinity Issues : Use vapor diffusion with acetonitrile/water to grow single crystals .
- Disorder Management : Resolve piperidine ring flexibility via low-temperature (100 K) data collection .
Q. How can computational methods predict reactivity or binding modes?
- Density Functional Theory (DFT) : Calculate charge distribution on the triazole ring to predict nucleophilic attack sites .
- Molecular Docking : Model interactions with target proteins (e.g., cytochrome P450 isoforms) to guide analog design .
Q. What strategies are effective for designing analogs in structure-activity relationship (SAR) studies?
- Bioisosteric Replacement : Substitute trifluoromethyl with difluoromethyl to modulate lipophilicity .
- Ring Variation : Replace piperidine with morpholine to alter conformational flexibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
